molecular formula C10H5F2N5O2 B5522603 4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B5522603
M. Wt: 265.18 g/mol
InChI Key: CCINBRHBSDYZPZ-UHFFFAOYSA-N
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Description

4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-difluorobenzohydrazide with cyanogen bromide to form the intermediate 2,6-difluorophenyl-1,2,4-oxadiazole. This intermediate is then reacted with hydrazine hydrate to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while minimizing the production cost and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the oxadiazole rings to more reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, in solvents like acetic acid or water.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols, in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products: The major products formed from these reactions include various substituted oxadiazoles, oxadiazole N-oxides, and reduced oxadiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: In biological research, derivatives of this compound have shown potential as antimicrobial and anticancer agents. Their ability to interact with biological macromolecules makes them valuable in the development of new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their activity against various diseases, including bacterial infections and cancer.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation. It is also explored in the agrochemical industry for the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,3-thiazole
  • 4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,3-triazole
  • 4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,4-triazole

Uniqueness: Compared to these similar compounds, 4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to the presence of two oxadiazole rings, which can confer distinct electronic and steric properties. This uniqueness can translate into different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2N5O2/c11-4-2-1-3-5(12)6(4)10-14-9(17-18-10)7-8(13)16-19-15-7/h1-3H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCINBRHBSDYZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC(=NO2)C3=NON=C3N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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